molecular formula C9H9BrFNO2 B3045916 Ethyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1160574-67-3

Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Cat. No. B3045916
M. Wt: 262.08
InChI Key: BHKBHSSXYVBUIT-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a compound with the CAS Number: 1160574-67-3 . It has a molecular weight of 262.08 . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The InChI Code for Ethyl 4-Amino-3-bromo-5-fluorobenzoate is 1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a yellow to brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis of Amino Acid Ester Derivatives: Amino acid ester derivatives containing 5-fluorouracil, including compounds structurally related to Ethyl 4-Amino-3-bromo-5-fluorobenzoate, have been synthesized for potential antitumor applications. These compounds have shown inhibitory effects against leukemia and liver cancer in in vitro studies (Xiong et al., 2009).

Chemical and Physical Properties

  • Spectroscopic Properties: The spectroscopic properties of compounds similar to Ethyl 4-Amino-3-bromo-5-fluorobenzoate have been studied. For instance, the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy) were investigated to understand the molecular conformations and spectral behavior (Józefowicz et al., 2007).

Antimicrobial Activity

  • Antimicrobial Activity of Related Compounds: Some derivatives of Ethyl 4-Amino-3-bromo-5-fluorobenzoate have been evaluated for their antimicrobial properties. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was carried out, and their antimicrobial activities were assessed (Bayrak et al., 2009).

Synthesis Methods

  • Regioselective Synthesis Strategies: Regioselective Heck cross-coupling strategies have been utilized for synthesizing thromboxane receptor antagonists, showcasing the utility of compounds structurally related to Ethyl 4-Amino-3-bromo-5-fluorobenzoate in medicinal chemistry (D. C. W. and C. Mason, 1998).

Radiochemistry

  • Radiochemistry and Protein Labeling: Ethyl 4-Amino-3-bromo-5-fluorobenzoate analogs have been used in radiochemistry for labeling proteins. An efficient preparation of a related compound, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), demonstrates its application in protein labeling for medical imaging (Tang et al., 2008).

Antiamoebic Activity and Cytotoxicity

  • Antiamoebic Activity: Ethyl 4-Amino-3-bromo-5-fluorobenzoate derivatives have been synthesized and evaluated for their antiamoebic activity. For instance, certain thiazole derivatives displayed good in vitro activity against Acanthamoeba polyphaga, with low cytotoxicity, suggesting their potential as amoebicidal agents (Shirai et al., 2013).

Synthesis of Fluorobromo Derivatives

  • Fluorobromo Derivatives for Radiographic Use: The synthesis of fluoro-bromo derivatives of benzoic acid, including Ethyl 4-Amino-3-bromo-5-fluorobenzoate, has been explored for their potential as radiographic opaques. These compounds have shown promising radiopaque properties in preliminary tests (Sprague et al., 1953).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

ethyl 4-amino-3-bromo-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKBHSSXYVBUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679229
Record name Ethyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-3-bromo-5-fluorobenzoate

CAS RN

1160574-67-3
Record name Ethyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk

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